molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No. B2768405
CAS RN: 683780-01-0
M. Wt: 278.33
InChI Key: JWBNVADZSCDZLW-UHFFFAOYSA-N
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Description

“4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They are known for their wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities .

Scientific Research Applications

Metal-Catalyzed Synthesis

The compound has been synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This method provides excellent yields and high regioselectivity, making it valuable for designing new biheterocyclic phosphonic α-amino esters . Researchers can explore its potential as a building block for novel materials or drug candidates.

TRPM4 Inhibition

Transient receptor potential melastatin 4 (TRPM4) is a potential target for cancer and other diseases. Derivatives of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine have been designed and synthesized as TRPM4 inhibitors, aiming to improve cellular potency . Investigating their effects on TRPM4 channels could lead to therapeutic breakthroughs.

PDE4 Inhibition

Novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a heterocyclic moiety have been explored as potential inhibitors of phosphodiesterase 4 (PDE4). These compounds exhibit promising inhibitory activity and may have applications in treating inflammatory diseases .

properties

IUPAC Name

4-naphthalen-2-yloxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBNVADZSCDZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

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